molecular formula C17H15N3O2S B2443576 2-[(4-cyanobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893094-53-6

2-[(4-cyanobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B2443576
CAS RN: 893094-53-6
M. Wt: 325.39
InChI Key: IYVBQBPQUOVJAQ-UHFFFAOYSA-N
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Description

The compound “2-[(4-cyanobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C17H15N3O2S . It belongs to the class of compounds known as thiophenes, which are heterocyclic compounds with a ring structure containing four carbon atoms and one sulfur atom .


Molecular Structure Analysis

As a thiophene derivative, this compound contains a five-membered ring made up of one sulfur atom and four carbon atoms . The specific structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not provided in the search results. In general, thiophenes are soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Industrial Chemistry and Material Science

Thiophene derivatives, including our compound of interest, are employed as corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in industrial applications, especially in safeguarding metal surfaces exposed to harsh environments.

Organic Semiconductors and Electronics

Thiophene-based molecules play a pivotal role in the development of organic semiconductors . These materials are crucial for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The unique electronic properties of thiophene rings make them ideal components for constructing these devices.

Pharmacological Properties

Thiophene derivatives exhibit a wide range of pharmacological effects, making them intriguing candidates for drug development:

a. Anticancer Properties: Some thiophene-based compounds demonstrate anticancer activity . For instance, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has shown significant inhibition of cancer cell growth .

b. Anti-Inflammatory and Antimicrobial Effects: Thiophene-containing molecules possess anti-inflammatory and antimicrobial properties. These attributes make them relevant for potential therapeutic interventions .

c. Cardiovascular Applications: Thiophene derivatives, including our compound, have been investigated for their anti-atherosclerotic effects. These compounds may contribute to preventing or managing cardiovascular diseases .

Drug Examples

Two notable drugs with thiophene frameworks are:

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

properties

IUPAC Name

2-[(4-cyanobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-19-16(22)14-12-3-2-4-13(12)23-17(14)20-15(21)11-7-5-10(9-18)6-8-11/h5-8H,2-4H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVBQBPQUOVJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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